N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE
Overview
Description
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Amide Coupling: The next step involves coupling the benzothiazole core with 3-chlorobenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
3-Chlorobenzamide: Shares the benzamide structure but lacks the benzothiazole moiety.
Uniqueness
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLOROBENZAMIDE is unique due to its combined benzothiazole and benzamide structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-3-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-10-5-3-4-9(8-10)13(21)19-14(17)20-15-18-11-6-1-2-7-12(11)22-15/h1-8H,(H3,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIBIZWSEUDESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(N)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=C(\N)/NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430586 | |
Record name | ChemDiv3_004617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6260-33-9 | |
Record name | ChemDiv3_004617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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